molecular formula C19H15N5O3 B2912926 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide CAS No. 921166-31-6

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide

Cat. No.: B2912926
CAS No.: 921166-31-6
M. Wt: 361.361
InChI Key: NTEIDPHUDQGZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N5O3 and its molecular weight is 361.361. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are glioma cells . Glioma is a type of tumor that occurs in the brain and spinal cord. The compound has shown increased potency against these cells, irrespective of MGMT expression .

Mode of Action

The compound interacts with its targets by modifying the imidazole ring of temozolomide (TMZ), an alkylating prodrug . This modification results in the formation of phenolic ester analogues of TMZ, which have shown up to 5-fold increased potency against specified glioblastoma cell lines .

Biochemical Pathways

The compound affects the biochemical pathways related to the methylation of guanine . TMZ, the parent compound, elicits its mechanism of action through the methylation of guanine, forming O6-methyl guanine (O6-MeG), causing subsequent mismatch with thymine during replication . This leads to futile cycles of insertion and deletion of thymine initiated by mismatch repair (MMR) proteins, which persists until the replication fork collapses, inducing fatal double-stranded breaks .

Pharmacokinetics

Tmz, the parent compound, is known for its lipophilic nature that allows a more efficient penetration of the blood-brain barrier (bbb) compared with other alkylating agents

Result of Action

The result of the compound’s action is a decrease in viability in primary cells at clinically relevant concentrations, irrespective of MGMT expression . Furthermore, TMZ was found to be ineffective against the same primary cells at clinically relevant concentrations . This suggests that the compound could have potential chemotherapeutic properties for the treatment of GBM, overcoming the resistance associated with the expression of MGMT .

Action Environment

It’s worth noting that the synthesis of the compound was achieved via a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment and the presence of certain catalysts.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-12-6-8-13(9-7-12)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)27-17/h2-10H,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEIDPHUDQGZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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